

comparing the in vitro and in vivo effects of ent-Naxagolide Hydrochloride

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Compound of Interest

Compound Name: *ent-Naxagolide Hydrochloride*

Cat. No.: *B12370688*

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Comparative Analysis of ent-Naxagolide Hydrochloride: Data Unavailability

A comprehensive review of publicly available scientific literature and databases has revealed a significant lack of specific in vitro and in vivo data for **ent-Naxagolide Hydrochloride**. While extensive research has been conducted on its enantiomer, Naxagolide ((+)-PHNO), a potent dopamine D2/D3 receptor agonist, corresponding pharmacological data for the ent- form, also known as (-)-PHNO, is not sufficiently available to conduct a detailed comparative analysis as requested.

The majority of published studies focus exclusively on Naxagolide ((+)-PHNO), detailing its high affinity for dopamine D2 and D3 receptors, its functional agonism, and its effects in various animal models of Parkinson's disease and in human positron emission tomography (PET) imaging studies. This suggests that the pharmacological activity of interest resides primarily in the (+)-enantiomer.

Due to the absence of quantitative in vitro data (e.g., receptor binding affinities such as K_i or IC_{50} values) and in vivo data (e.g., efficacy in animal models, pharmacokinetic parameters) for **ent-Naxagolide Hydrochloride**, it is not possible to generate the requested comparison guide, including data tables, detailed experimental protocols, and signaling pathway visualizations.

To provide some context, the following sections summarize the well-documented effects of the pharmacologically active enantiomer, Naxagolide ((+)-PHNO).

In Vitro Effects of Naxagolide ((+)-PHNO)

Naxagolide is a potent agonist at dopamine D2 and D3 receptors. In vitro studies have been conducted to determine its binding affinity and functional activity.

Receptor Binding Affinity

Radioligand	Preparation	IC50
[³ H]Apomorphine	Rat striatal membranes	23 nM
[³ H]Spiperone	Rat striatal membranes	55 nM

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

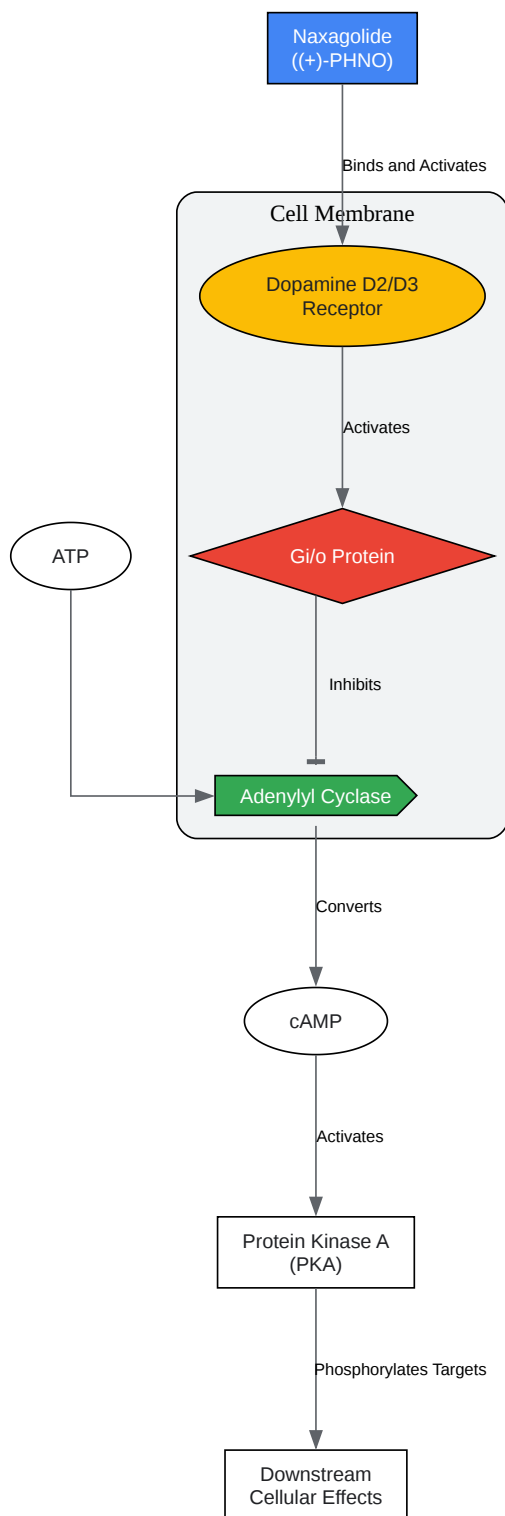
Naxagolide demonstrates selectivity for the D3 receptor over the D2 receptor.

Functional Activity

In functional assays, Naxagolide is classified as a D2 agonist as it failed to stimulate adenylate cyclase in carp retina, an assay used to differentiate D1-like from D2-like receptor activity.

Signaling Pathway

As a D2/D3 dopamine receptor agonist, Naxagolide is expected to activate the Gi/o signaling pathway. This typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA).



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Caption: Proposed signaling pathway for Naxagolide ((+)-PHNO).

In Vivo Effects of Naxagolide ((+)-PHNO)

The in vivo effects of Naxagolide have been characterized in several animal models, demonstrating its activity as a central nervous system dopamine agonist.

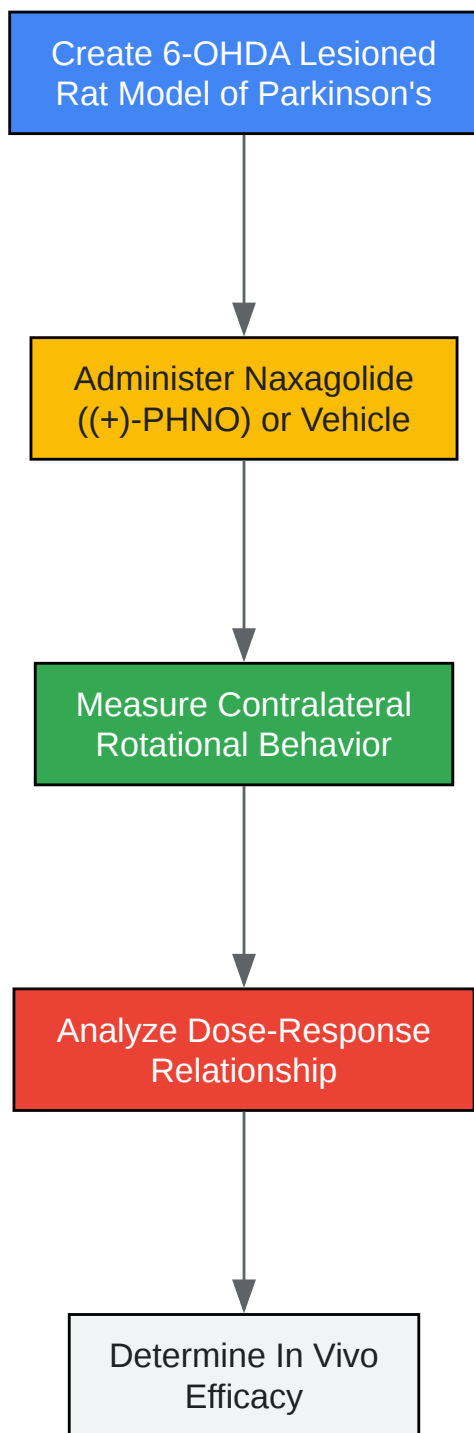
Animal Model Efficacy

Animal Model	Effect	Effective Dose (ED50) / Dose	Route of Administration
Mice	Hypothermia	13 µg/kg	i.p.
Unilaterally caudectomized mice	Postural asymmetry	4 µg/kg	i.p.
Rats	Stereotypy	10 µg/kg	i.p.
6-hydroxydopamine-lesioned rats	Contralateral turning	5 µg/kg	i.p.
Beagles	Emesis	0.05 µg/kg	i.v.

i.p.: intraperitoneal; i.v.: intravenous

Experimental Workflow for Animal Studies

A typical workflow for evaluating the in vivo efficacy of a compound like Naxagolide in a rat model of Parkinson's disease is depicted below.



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Caption: Workflow for in vivo efficacy testing of Naxagolide.

In conclusion, while a comprehensive comparison between **ent-Naxagolide Hydrochloride** and Naxagolide is not feasible due to the lack of data on the former, the existing research on Naxagolide ((+)-PHNO) establishes it as a potent dopamine D2/D3 agonist with significant in vitro and in vivo activity. Further research would be required to elucidate the pharmacological profile of its enantiomer, **ent-Naxagolide Hydrochloride**.

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